molecular formula C7H6INO3 B8450793 3-Iodo-2-methoxyisonicotinic acid

3-Iodo-2-methoxyisonicotinic acid

Cat. No.: B8450793
M. Wt: 279.03 g/mol
InChI Key: FEMMIXJBPVMIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-2-methoxyisonicotinic acid is a pyridine derivative characterized by a carboxylic acid group at position 4, a methoxy group at position 2, and an iodine substituent at position 3 of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of molecules targeting pyridine-dependent enzymes or receptors . Its molecular formula is C₇H₆INO₃, with a molecular weight of 295.03 g/mol. The iodine atom introduces steric bulk and electronic effects, distinguishing it from non-halogenated or lighter halogenated analogs.

Properties

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

IUPAC Name

3-iodo-2-methoxypyridine-4-carboxylic acid

InChI

InChI=1S/C7H6INO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3H,1H3,(H,10,11)

InChI Key

FEMMIXJBPVMIGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1I)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 3-iodo-2-methoxyisonicotinic acid with key analogs, highlighting structural differences and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups Applications
This compound C₇H₆INO₃ 295.03 Iodo (C3), Methoxy (C2) Carboxylic acid, Ether Pharmaceutical intermediates
2-Methoxyisonicotinic acid C₇H₇NO₃ 153.14 Methoxy (C2) Carboxylic acid, Ether Research reagents
3-Fluoro-2-methoxyisonicotinic acid C₇H₆FNO₃ 171.13 Fluoro (C3), Methoxy (C2) Carboxylic acid, Ether Biochemical research
2,5-Dichloro-3-methoxyisonicotinic acid C₇H₅Cl₂NO₃ 230.03 Chloro (C2, C5), Methoxy (C3) Carboxylic acid, Ether Pyridine derivative studies
3-Iodo-2-methoxybenzoic acid C₈H₇IO₃ 278.05 Iodo (C3), Methoxy (C2) Carboxylic acid, Ether Organic synthesis
3-Iodo-2-methoxyisonicotinonitrile C₇H₅IN₂O 260.03 Iodo (C3), Methoxy (C2) Nitrile, Ether Pharmaceutical intermediates
Key Observations:

Halogen Effects: The iodine atom in this compound increases its molecular weight by ~122 g/mol compared to the fluoro analog (171.13 g/mol) and ~65 g/mol compared to the dichloro variant (230.03 g/mol). This impacts solubility and pharmacokinetics, as iodine’s bulkiness may reduce aqueous solubility but enhance lipophilicity .

Functional Group Modifications: Replacing the carboxylic acid with a nitrile (e.g., 3-iodo-2-methoxyisonicotinonitrile) eliminates acidity, increasing lipophilicity and altering reactivity in coupling reactions . The benzoic acid analog (3-iodo-2-methoxybenzoic acid) lacks the pyridine ring’s electron-deficient nature, which could reduce its utility in metal-catalyzed reactions common in drug synthesis .

Synthetic Feasibility :

  • The fluoro analog (3-fluoro-2-methoxyisonicotinic acid) is synthesized with a reported yield of 87% , likely due to fluorine’s small size facilitating electrophilic substitution . Iodination reactions, in contrast, may require specialized reagents (e.g., N-iodosuccinimide) and milder conditions to avoid dehalogenation .

Positional Isomerism and Reactivity

  • 2,5-Dichloro-3-methoxyisonicotinic acid () demonstrates how substituent positions alter electronic effects.
  • 3-Iodo-2-methoxyisonicotinonitrile () positions the nitrile group at C4, enabling participation in cycloaddition or hydrolysis reactions, unlike the carboxylic acid group in the target compound .

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